Ethyl 11-aminoundecanoate

Conjugation Chemistry Pharmaceutical Synthesis Bile Acid Derivatives

Ethyl 11-aminoundecanoate (CAS 15351-28-7) is an omega-amino fatty acid ester, classified as a long-chain (C11) aliphatic amine with a terminal ethyl ester group. It serves as a protected derivative of 11-aminoundecanoic acid, the foundational monomer for the high-performance bioplastic Polyamide 11 (Nylon.

Molecular Formula C13H27NO2
Molecular Weight 229.36 g/mol
CAS No. 15351-28-7
Cat. No. B098090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 11-aminoundecanoate
CAS15351-28-7
Synonyms11-Aminoundecanoic acid ethyl ester
Molecular FormulaC13H27NO2
Molecular Weight229.36 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCCCCN
InChIInChI=1S/C13H27NO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12,14H2,1H3
InChIKeyQHNDMDXXMVBFTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 11-Aminoundecanoate (CAS 15351-28-7) for Procurement: A Bifunctional C11 Amino-Ester Building Block


Ethyl 11-aminoundecanoate (CAS 15351-28-7) is an omega-amino fatty acid ester, classified as a long-chain (C11) aliphatic amine with a terminal ethyl ester group [1]. It serves as a protected derivative of 11-aminoundecanoic acid, the foundational monomer for the high-performance bioplastic Polyamide 11 (Nylon 11) [2]. Its bifunctional nature—possessing both a nucleophilic primary amine and an electrophilic ester—enables its use as a versatile linker and building block in polymer chemistry, surface functionalization, and pharmaceutical conjugation . Unlike its free acid counterpart, the ethyl ester form offers enhanced solubility in organic media and provides a masked carboxylic acid for controlled reactivity .

Ethyl 11-Aminoundecanoate Procurement: Why Substituting with Shorter-Chain Analogs or Free Acids Compromises Performance


Generic substitution of Ethyl 11-aminoundecanoate with analogs like ethyl 6-aminohexanoate or the free acid, 11-aminoundecanoic acid, is scientifically unsound due to quantifiable differences in chain-length-dependent reactivity, product selectivity in conjugation, and fundamental physicochemical properties [1]. The 11-carbon alkyl spacer imparts distinct conformational flexibility and lipophilicity, directly influencing the biological activity of derived conjugates and the material properties of modified surfaces [2]. Furthermore, the ethyl ester protects the carboxylic acid from unwanted side reactions during synthesis, enabling orthogonal functionalization strategies that are impossible with the unprotected monomer . The following quantitative evidence guide details these non-interchangeable characteristics.

Quantitative Evidence for Ethyl 11-Aminoundecanoate: Head-to-Head Data vs. Shorter-Chain Analogs and Free Acid


Chain-Length-Dependent Reactivity: Ethyl 11-Aminoundecanoate vs. Ethyl 6-Aminohexanoate in Bile Acid Conjugation

Under identical reaction conditions (ethyl acetate, EEDO, triethylamine), ethyl 11-aminoundecanoate successfully formed stable conjugates with all four selected bile acids (hyocholic, deoxycholic, hyodeoxycholic, and 12-ketocholic acids) [1]. In contrast, the shorter-chain analog ethyl 6-aminohexanoate only formed a conjugate with deoxycholic acid, while reactions with the other three bile acids yielded unintended ester byproducts instead of the desired conjugates [1]. This demonstrates the critical influence of the C11 spacer in directing the desired amide bond formation and preventing competing esterification.

Conjugation Chemistry Pharmaceutical Synthesis Bile Acid Derivatives

Cytotoxic Activity of Ethyl 11-Aminoundecanoate-Bile Acid Conjugates: Potency Against Specific Cancer Cell Lines

Bile acid conjugates synthesized with ethyl 11-aminoundecanoate displayed selective, strong cytotoxic activity against specific cancer cell lines [1]. Specifically, Conjugate 8 (from hyocholic acid) showed strong activity against HeLa S-3 (cervix carcinoma) cells, while Conjugate 11 (from 12-ketocholic acid) was highly potent against PC-3 (prostate cancer) cells [1]. While exact IC50 values are not available in the abstract, the qualitative designation of 'strong' and 'very strong' activity highlights the potential of this C11 linker to generate biologically active molecules.

Anticancer Research Cytotoxicity Drug Conjugates

Enhanced Solubility in Organic Solvents: Ethyl Ester vs. Free Acid Form

Ethyl 11-aminoundecanoate, as an ester, is explicitly claimed in US Patent 4,290,964 to be suitable for manufacturing salts of anionic dyes that are 'very readily soluble in organic solvents' [1]. This is presented as a direct improvement over known dye salts, whose 'solubility in organic solvents is relatively limited' [1]. This class-level inference for esters versus free acids or salts is a well-established principle in chemistry, where esterification masks polar carboxylate groups, increasing lipophilicity and organic phase miscibility.

Formulation Science Organic Synthesis Dye Chemistry

Antifouling Coating Application: Ethyl 11-Aminoundecanoate as a Non-Toxic Modifier for Chlorinated Rubber

Ethyl 11-aminoundecanoate has been successfully used to chemically modify chlorinated natural rubber, creating materials for long-life antifouling paints [1]. A key differentiator noted in the study is that this approach aims to create coatings 'free from toxic moieties' [1]. This contrasts with traditional antifouling paints that rely on the slow release of biocides (e.g., copper or organotin compounds) to prevent marine organism settlement, thereby addressing a critical environmental and regulatory concern.

Antifouling Coatings Polymer Modification Marine Materials

Aqueous Solubility and DMSO Solubility of Ethyl 11-Aminoundecanoate

Ethyl 11-aminoundecanoate exhibits a specific solubility profile. It is soluble in water to at least 25 mg/mL, which is a quantitative baseline for aqueous formulations [1]. For applications requiring higher concentrations in a water-miscible organic solvent, it is soluble in pure DMSO to at least 50 mM [1]. This dual solubility data is crucial for designing stock solutions and assay conditions, providing a clear, measurable property that informs practical lab use.

Solubility Formulation Assay Development

Optimal Procurement and Application Scenarios for Ethyl 11-Aminoundecanoate (CAS 15351-28-7)


Synthesis of Diverse Bile Acid Conjugates for Anticancer Screening

Researchers should procure ethyl 11-aminoundecanoate for synthesizing bile acid conjugates when a high success rate across multiple bile acid substrates is required. As demonstrated, it outperforms the shorter-chain analog ethyl 6-aminohexanoate, forming the desired conjugates with 100% of tested bile acids compared to only 25% for the C6 analog under identical conditions [1]. This reliability reduces the need for extensive reaction optimization and ensures a higher yield of diverse conjugates for biological evaluation, particularly for targeting HeLa S-3 and PC-3 cancer cell lines where strong activity was observed [1].

Formulation of Organic-Soluble Dyes and Colorants

Procure ethyl 11-aminoundecanoate for the development of novel anionic dye salts with enhanced organic solvent solubility. The compound, as detailed in US Patent 4,290,964, serves as a critical starting material to overcome the 'relatively limited' solubility of conventional dye salts, enabling the creation of high-grade azo dyestuffs for applications in solvent-based inks, coatings, and plastics coloration [1].

Development of Non-Toxic, Long-Life Antifouling Marine Coatings

Procure this compound for the chemical modification of chlorinated rubbers to create environmentally friendly antifouling paints. The evidence shows that amino-esters like ethyl 11-aminoundecanoate can be grafted onto polymer backbones to produce coatings with antifouling properties that are 'free from toxic moieties' [1]. This application scenario is particularly relevant for marine coating formulators seeking alternatives to conventional biocide-based paints, aligning with stricter environmental regulations [1].

Preparation of Stock Solutions for Biological Assays Requiring Defined Solubility

Researchers should select ethyl 11-aminoundecanoate for assays where precise solution preparation is critical. Its quantifiable solubility—at least 25 mg/mL in water and 50 mM in pure DMSO [1]—provides a reliable framework for creating aqueous or DMSO-based stock solutions, eliminating guesswork and ensuring reproducibility in cell culture, enzymatic assays, or other in vitro biological testing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 11-aminoundecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.